Stereochemical Purity: (S)-Enantiomer vs. (R)-Enantiomer in Ticagrelor Key Intermediate Construction
The (S)-enantiomer (CAS 1690144-43-4) is the required stereoisomer for constructing the correct absolute configuration in ticagrelor intermediates of Formula (VI), which subsequently undergo cyclization and coupling to yield the final API [1]. The (R)-enantiomer (CAS 702687-42-1) produces the opposite stereochemical series. Patent procedures for ticagrelor synthesis explicitly specify the use of the (S)-configured oxirane intermediate to ensure that the final drug substance meets the six-chiral-center stereochemical specification, where the oxirane-derived stereocenter ultimately maps onto the C-1 position of the cyclopentane ring in the (1S,2S,3R,5S) configuration [1][2]. Chiral HPLC methods employing polysaccharide-based stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of the (S)- and (R)-enantiomers with resolution factors >2.5, providing a quantifiable analytical framework for enantiomeric purity verification [2].
| Evidence Dimension | Stereochemical configuration required for downstream ticagrelor intermediate fidelity |
|---|---|
| Target Compound Data | (S)-enantiomer; CAS 1690144-43-4; required for correct (1S,2S,3R,5S) stereochemistry |
| Comparator Or Baseline | (R)-enantiomer (CAS 702687-42-1) – produces incorrect diastereomer series |
| Quantified Difference | Chiral HPLC resolution factor >2.5 between enantiomers [2]; stereochemical divergence leads to distinct diastereomeric products in subsequent steps |
| Conditions | Patent-specified synthetic pathway: compound of Formula (VIII) reacted with (S)-oxirane intermediate to yield Formula (VI); chiral HPLC on Chiralpak AD-H |
Why This Matters
Procurement of the incorrect enantiomer directly yields off-target diastereomers with no therapeutic relevance, wasting synthetic effort and requiring costly re-purification or batch rejection.
- [1] Sun, S. et al. (2014). Intermediate of Ticagrelor and Preparation Method Therefor, and Preparation Method for Ticagrelor. US Patent Application Publication US 2016/0052928 A1. See Formula (VI) and associated synthetic steps. View Source
- [2] Li, H. (2025). Ticagrelor Intermediate Synthesis and Characterization: A Key Compound in Pharmaceutical Development. Kuujia News. Reports chiral HPLC resolution >2.5 on Chiralpak AD-H. View Source
